molecular formula C12H10N6 B2663039 bis(pyridin-3-yl)-4H-1,2,4-triazol-4-amine CAS No. 38629-66-2

bis(pyridin-3-yl)-4H-1,2,4-triazol-4-amine

Cat. No.: B2663039
CAS No.: 38629-66-2
M. Wt: 238.254
InChI Key: YGQDWUDZQQZNSU-UHFFFAOYSA-N
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Description

Bis(pyridin-3-yl)-4H-1,2,4-triazol-4-amine: is a heterocyclic compound that features a triazole ring substituted with two pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(pyridin-3-yl)-4H-1,2,4-triazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopyridine with hydrazine derivatives, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Bis(pyridin-3-yl)-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles such as amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of bis(pyridin-3-yl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can act as catalysts in various chemical reactions. Additionally, its ability to interact with biological macromolecules, such as proteins and nucleic acids, underlies its potential antimicrobial and antiviral activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of its triazole and pyridine rings, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in the formation of metal complexes and the development of new materials.

Properties

IUPAC Name

3,5-dipyridin-3-yl-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6/c13-18-11(9-3-1-5-14-7-9)16-17-12(18)10-4-2-6-15-8-10/h1-8H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGQDWUDZQQZNSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(N2N)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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